2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide
Description
2-{[2-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a 1H-imidazole core substituted with a 3-methoxyphenyl group at position 2, a phenyl group at position 5, and a sulfanylacetamide moiety at position 2.
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-20-14-8-11-18(15-20)23-26-22(17-9-4-2-5-10-17)24(27-23)30-16-21(28)25-19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJSIEDAONMSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of appropriate precursors such as aldehydes, amines, and nitriles under acidic or basic conditions.
Introduction of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an imidazole core, a methoxyphenyl group, and a sulfanyl-acetamide linkage. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Imidazole Ring : Achieved through condensation reactions between aldehydes and amines.
- Electrophilic Aromatic Substitution : Used to introduce the methoxyphenyl and phenyl groups.
- Sulfanyl-Acetamide Linkage Formation : Accomplished via nucleophilic substitution reactions using thiols and acetamide derivatives.
These synthesis steps require controlled conditions to optimize yield and purity, often utilizing chromatography for purification .
Anticancer Properties
Research indicates that 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide exhibits notable anticancer effects. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 | 4.2 | Apoptosis induction |
| MCF-7 | 1.88 | Cell cycle arrest |
| HCT116 | 2.12 | Inhibition of CDK2 |
These findings suggest that the compound could serve as a promising candidate for further development as an anticancer drug .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens, making it a dual-action agent. The minimum inhibitory concentration (MIC) values are summarized below:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Candida albicans | 0.30 | Fungicidal |
The compound's ability to inhibit bacterial growth and kill fungal pathogens highlights its potential as an effective antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):
- Study on Pyrazole Derivatives : Similar compounds exhibited significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Evaluation : Comparative studies found that structurally similar compounds showed enhanced antimicrobial properties against resistant strains of bacteria, emphasizing the importance of substituent groups in enhancing bioactivity.
- In Vitro Studies : Various in vitro studies have confirmed the compound's ability to inhibit key enzymes involved in cancer metabolism and microbial resistance pathways, reinforcing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The methoxyphenyl and phenyl groups contribute to the compound’s overall binding affinity and specificity. The sulfanyl linkage may also play a role in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The 3-methoxyphenyl group in the target compound distinguishes it from fluorinated (e.g., ) or sulfonated (e.g., ) analogs. Electron-donating groups like methoxy may enhance solubility compared to electron-withdrawing substituents (e.g., bromo in 9c ).
- The sulfanyl (thioether) group contrasts with sulfonyl moieties in , which reduce nucleophilicity but improve metabolic stability.
Spectral Comparisons:
Table 2: IR and NMR Spectral Features
Computational and Physicochemical Properties
Density Functional Theory (DFT) Insights:
Physicochemical Properties:
- Solubility : The methoxy group likely increases hydrophilicity compared to brominated (9c) or cyclopropane-containing () analogs. However, the N-phenylacetamide moiety may reduce aqueous solubility, similar to letermovir .
- Melting Point : Expected to be >200°C based on aromatic stacking and hydrogen-bonding capacity, comparable to triazole-thiazole hybrids in .
Biological Activity
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage, which contribute to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the methoxyphenyl group enhances binding affinity by interacting with hydrophobic pockets in proteins. The sulfanyl-acetamide linkage may form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Antimicrobial Properties
Research has indicated that compounds similar to 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide exhibit significant antimicrobial activity. For instance, studies have shown that related imidazole derivatives possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15.625 - 62.5 | MRSA |
| Compound B | 31.108 - 62.216 | Enterococcus spp. |
| Compound C | 0.381 - 0.7625 | Ciprofloxacin (control) |
The above table illustrates the minimum inhibitory concentration (MIC) values for various compounds related to the target compound against specific organisms.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties through inhibition of lipoxygenase enzymes. Inhibitors targeting lipoxygenases have been shown to modulate inflammatory responses effectively. For instance, studies have reported that certain imidazole derivatives can significantly reduce the production of pro-inflammatory mediators in vitro.
Case Studies
- Preclinical Studies : In a study investigating the efficacy of imidazole derivatives on inflammation models, it was found that certain compounds exhibited a dose-dependent reduction in inflammatory markers in animal models of arthritis.
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the methoxy and phenyl groups could enhance the bioactivity of imidazole-based compounds against specific targets.
Q & A
Q. What are the common synthetic routes for synthesizing 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide?
The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with aldehydes or ketones to form imidazole intermediates. For example, coupling reactions using phenylacyl bromides or chloroacetamides under reflux conditions in solvents like acetonitrile or toluene/water mixtures are common. Key steps include nucleophilic substitution at the sulfanyl group and azide-alkyne cycloaddition for triazole formation. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification involves crystallization (ethanol) or extraction (ethyl acetate) .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Essential techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=O, N-H stretches).
- NMR (¹H and ¹³C) : For elucidating aromatic proton environments and substituent positions.
- Elemental analysis : To validate calculated vs. experimental C/H/N/S content (discrepancies >0.4% indicate impurities).
- Melting point determination : Sharp melting ranges (<2°C variation) indicate purity. These methods are systematically applied in published syntheses .
Q. How do substituents on the phenyl rings influence the compound’s physicochemical properties?
Substituents like methoxy (-OCH₃) or halogens (e.g., -F, -Br) alter electron density, affecting solubility and reactivity. For instance:
- Electron-donating groups (e.g., methoxy) increase solubility in polar solvents.
- Bulky substituents (e.g., bromophenyl) may sterically hinder docking interactions. Systematic comparisons in analogues show substituents modulate logP values by 0.5–1.2 units, impacting bioavailability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
Key strategies include:
- Catalyst selection : Zeolite (Y-H) or pyridine enhances nucleophilic substitution efficiency .
- Solvent optimization : Toluene/water mixtures (8:2) improve azide substitution kinetics vs. pure toluene .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 5 hours → 30 minutes under microwave) . Yield improvements (15–25%) are achievable by adjusting molar ratios (e.g., NaN₃ in 1.5x excess) and reflux duration .
Q. What strategies are recommended to resolve contradictions between calculated and experimental spectral data?
Discrepancies in NMR or elemental analysis can arise from:
- Tautomerism : Imidazole ring proton shifts vary with solvent polarity. Use DMSO-d₆ for consistent ¹H NMR readings .
- Hydrate formation : Elemental analysis deviations (>0.3% for oxygen) may indicate unaccounted water. Dry samples at 60°C under vacuum for 24 hours before testing .
- Isomeric mixtures : Column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers, clarifying spectral assignments .
Q. What computational docking methods are suitable for predicting the binding interactions of this compound with biological targets?
Molecular docking using AutoDock Vina or Schrödinger Suite is recommended. Parameters to prioritize:
- Ligand flexibility : Account for rotational freedom in the sulfanyl-acetamide chain.
- Binding site hydration : Include water molecules in docking grids (e.g., PDB: 1H2O for kinase targets). Published studies highlight ΔG values ≤-8.5 kcal/mol for imidazole derivatives in α-glucosidase inhibition, validated via pose analysis (RMSD ≤2.0 Å) .
Methodological Considerations
Q. How should researchers handle safety concerns during the synthesis of this compound?
- Azide intermediates : Sodium azide (NaN₃) is explosive; use <50 mg batches and avoid metal contact .
- Solvent hazards : Toluene requires fume hood use (TLV 50 ppm).
- Waste disposal : Quench azides with 10% NaNO₂ before neutralization .
Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
